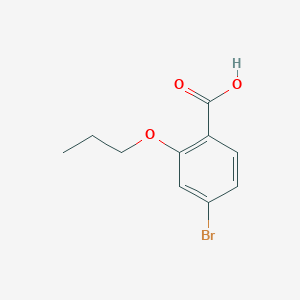

4-Bromo-2-propoxybenzoic acid

Description

4-Bromo-2-propoxybenzoic acid (CAS: 269731-55-7) is a substituted benzoic acid derivative featuring a bromine atom at the 4-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the aromatic ring. The bromine substituent contributes to its electron-withdrawing character, while the propoxy group introduces steric bulk and moderate lipophilicity. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and heterocyclic compounds .

Propriétés

IUPAC Name |

4-bromo-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOBBDKYPTZFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478000 | |

| Record name | 4-BROMO-2-PROPOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269731-55-7 | |

| Record name | 4-BROMO-2-PROPOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-propoxybenzoic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-propoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Esterification: Methanol and sulfuric acid, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Major Products Formed

Substitution: Various substituted benzoic acids.

Esterification: Methyl 4-bromo-2-propoxybenzoate.

Reduction: 4-Bromo-2-propoxybenzyl alcohol.

Applications De Recherche Scientifique

4-Bromo-2-propoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-propoxybenzoic acid depends on the specific reactions it undergoes. In general, the bromine atom and the carboxylic acid group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-2-propoxybenzoic acid with structurally related brominated benzoic acid derivatives:

Note: CAS for 4-bromo-2-hydroxybenzoic acid inferred from structural similarity.

Physicochemical Properties

- Lipophilicity : The propoxy group in this compound increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8–2.2) or hydroxy (logP ~1.5) analogs, impacting membrane permeability and bioavailability .

- Acidity : The electron-withdrawing bromine reduces the pKa (~2.8–3.2) compared to unsubstituted benzoic acid (pKa 4.2). However, the propoxy group’s electron-donating effect slightly counteracts this, resulting in a marginally higher pKa than 4-bromobenzoic acid (pKa ~2.5) .

- Solubility : Lower aqueous solubility (<1 mg/mL) due to the bulky propoxy group, contrasting with 5-bromo-2-methoxybenzoic acid (~5–10 mg/mL in water) .

Activité Biologique

4-Bromo-2-propoxybenzoic acid is an aromatic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This compound is characterized by its bromine and propoxy substituents on the benzoic acid structure, which influence its interaction with biological systems. This article explores the biological activity of this compound, including its pharmacokinetics, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H11BrO3, with a molecular weight of 273.1 g/mol. The compound's structure includes a bromine atom at the 4-position and a propoxy group at the 2-position of the benzoic acid moiety.

| Property | Value |

|---|---|

| Molecular Weight | 273.1 g/mol |

| Log P (octanol-water) | 1.87 |

| Solubility | Moderate |

| Melting Point | Not available |

Pharmacokinetics

Pharmacokinetic data for this compound indicate that it is a blood-brain barrier (BBB) permeant , suggesting potential central nervous system (CNS) effects. However, it is not a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body. The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), indicating a lower likelihood of drug-drug interactions through metabolic pathways .

Anti-inflammatory Effects

Compounds in the benzoic acid family often exhibit anti-inflammatory activity. The presence of the bromine atom may enhance this effect by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Studies

- Case Study on Antimicrobial Activity : A study evaluating various substituted benzoic acids found that compounds with halogen substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. While this compound was not directly tested, its structural similarities suggest it may possess similar properties.

- Anti-inflammatory Research : In a study examining the anti-inflammatory effects of halogenated benzoic acids, researchers noted that compounds with bromine substitutions significantly reduced pro-inflammatory cytokines in vitro. This suggests that this compound may also have therapeutic potential in inflammatory diseases.

Q & A

Q. What are the critical physicochemical properties of 4-Bromo-2-propoxybenzoic acid for experimental design?

The compound (CAS 1038595-51-5) is a crystalline solid with a melting point of 86–88°C and a boiling point of 335.4±27.0°C at 760 mmHg. Its SMILES structure (CC(C)OC1=C(C=CC(=C1)Br)C(=O)O) confirms the propoxy and bromo substituents, influencing solubility and reactivity. Polarizability (22.5±0.5 10⁻²⁴ cm³) and molecular weight (259 g/mol) are critical for chromatographic separation and solvent selection .

Q. What synthetic routes are commonly used for this compound, and how efficient are they?

A viable method involves precursor isobenzofuranones under flow chemistry conditions, avoiding toxic solvents like dichloroethane (Scheme 1 in [8]). Propoxylation of 4-bromobenzoic acid derivatives is another route, though reaction conditions (e.g., temperature, catalysts) require optimization to minimize byproducts. Yield improvements often leverage kinetic studies under controlled flow rates .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT models, such as the Colle-Salvetti correlation-energy formula, calculate electron density distributions and local kinetic-energy density to identify reactive sites. For example, the bromine atom’s electron-withdrawing effect increases susceptibility to nucleophilic aromatic substitution. Validation through atomic/molecular correlation-energy benchmarks (e.g., Hartree-Fock density matrices) ensures accuracy .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

SHELXL-based crystallographic refinement ([2,4]) provides precise bond-length and angle data to confirm substituent positions. Discrepancies in NMR or IR spectra can be addressed by comparing experimental results with NIST reference data (e.g., 4-Bromophenylacetic acid [19]) and analyzing solvent effects on chemical shifts. Multi-technique cross-validation (XRD, MS, HPLC) is recommended .

Q. How does this compound serve as a building block for bioactive compounds?

The bromo group enables Suzuki-Miyaura cross-coupling to generate biaryl structures, while the propoxy chain enhances lipophilicity for membrane penetration. Derivatives have been explored as kinase inhibitor precursors, leveraging structural analogs documented in proteomics studies (e.g., [9,17]). Reaction optimization (e.g., palladium catalysts, microwave-assisted synthesis) improves regioselectivity .

Methodological Considerations

- Safety and Handling : While not classified as hazardous, standard protocols (gloves, ventilation) should be followed due to limited toxicity data. Avoid prolonged exposure to high temperatures (>180°C) to prevent decomposition .

- Data Reproducibility : Document solvent purity (HPLC-grade) and crystallographic refinement parameters (SHELXL convergence criteria) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.